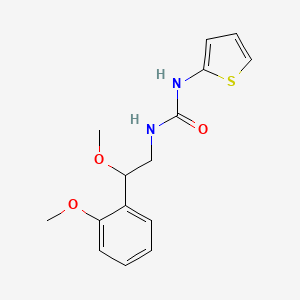
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea, also known as MTU, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. MTU is a urea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea is not fully understood. However, studies have suggested that 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea inhibits the activity of certain enzymes involved in cell growth and proliferation. Additionally, 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to have various biochemical and physiological effects. Studies have shown that 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea can inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea.
Direcciones Futuras
There are several future directions for the investigation of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea. One potential direction is the development of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea-based anti-cancer drugs. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea. Furthermore, the potential use of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea in the treatment of inflammatory diseases should be investigated. Overall, the investigation of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has the potential to lead to the development of new treatments for various diseases.
In conclusion, 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea is a promising compound that has gained attention in recent years due to its potential use in scientific research. 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to have various biochemical and physiological effects, making it a potential candidate for the development of new treatments for various diseases. Further studies are needed to determine the optimal dosage and potential side effects of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea, as well as its potential as a treatment for inflammatory diseases.
Métodos De Síntesis
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea can be synthesized through a multi-step process involving the reaction of 2-methoxyphenethylamine with isocyanate, followed by the reaction with 2-thiophenecarboxylic acid. The final product is obtained through the purification of the crude reaction mixture.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea can inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-12-7-4-3-6-11(12)13(20-2)10-16-15(18)17-14-8-5-9-21-14/h3-9,13H,10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHJVGXGMEDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

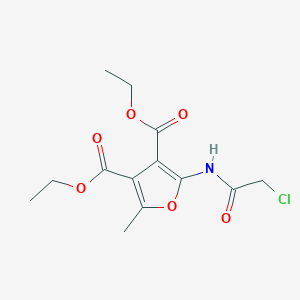

![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910204.png)
![2-(ethylthio)-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2910207.png)
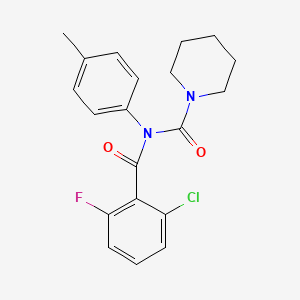

![5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2910211.png)
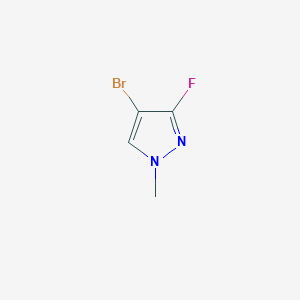
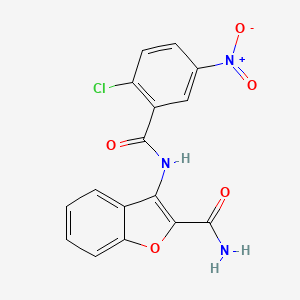

![5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2910218.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-dimethoxybenzamide](/img/structure/B2910220.png)
![5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910222.png)